Home > Products > Screening Compounds P34919 > 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid - 1256643-10-3

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Catalog Number: EVT-3024166
CAS Number: 1256643-10-3
Molecular Formula: C8H16ClN3O4
Molecular Weight: 253.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the class of pyrazolopyridines. This scaffold is found in numerous bioactive compounds and serves as a valuable building block in medicinal chemistry. The compound itself has been studied primarily as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. [, , , , ]

5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Compound Description: This compound is highlighted in a crystallographic study focusing on its molecular conformation and intermolecular interactions. [] The study reveals that its six-membered ring adopts a half-chair conformation, and molecules within the crystal structure are linked via weak C—H⋯O interactions. []

1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Compound Description: This compound is one of three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines investigated for their synthesis, molecular conformations, and hydrogen bonding patterns. [] The study highlights the adoption of a half-chair conformation by the reduced pyridine ring and the equatorial placement of the methylsulfonyl substituent. [] Molecules of this specific compound form centrosymmetric dimers via C-H...π(arene) hydrogen bonds. []

1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Compound Description: This compound is another of the three 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines studied alongside the 1-(4-Fluorophenyl) derivative. [] It exhibits a similar molecular conformation but differs in its crystal packing, forming ribbons via C-H...O hydrogen bonds and C-Cl...π(arene) interactions. [] The trifluoromethyl group in this compound shows disorder over two atomic sites. []

1-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepin-4-one

Compound Description: This compound is synthesized from the Schmidt reaction of 1-methyl-4,5,6,7-tetrahydro-1H-4-indazolone. [] It represents one of the two isomeric lactams resulting from rearrangements of the indazolone precursor. []

1-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-b]azepin-5-one

Compound Description: This lactam is the other isomeric product derived from the Beckmann rearrangement of the tolylsulfonyloxime of 1-methyl-4,5,6,7-tetrahydro-1H-4-indazolone. [] It is structurally similar to the previous compound but differs in the position of the carbonyl group within the azepine ring. []

1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine

Compound Description: This compound is a lead compound in a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines synthesized and evaluated for their activity against ESKAPE pathogens. [] It exhibits good activity, surpassing nitrofurantoin in potency. []

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound is an important intermediate in the synthesis of the anticoagulant apixaban. [, ] Its X-ray powder diffraction data have been reported, confirming its purity and structural characteristics. []

1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo[3, 4-c]pyridine-3-carboxylic acid

Compound Description: This novel heterocycle compound was synthesized and characterized using spectroscopic techniques and X-ray diffraction. [] Molecular docking simulations indicate its potential biological activity, highlighting its ability to form hydrogen bonds with a receptor. [] The compound has been explored for its potential therapeutic and nursing applications in treating children with bronchial pneumonia. [] The study investigated its mechanism by examining the release of TNF-α and IL-1β into alveolar lavage fluid and identifying NF-κB activation levels in respiratory tract mucosal epithelial cells. []

Apixaban

Compound Description: Apixaban is an anticoagulant drug used to prevent and treat venous thromboembolism, including deep vein thrombosis and pulmonary embolism. [, ]

Relevance: Although Apixaban does not directly share the pyrazolo[4,3-c]pyridine core, it is a direct derivative of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester. [] The latter compound, structurally related to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, highlights a connection within this group of compounds through their involvement in apixaban synthesis.

(S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

Compound Description: PD123319 is a non-peptide angiotensin II antagonist, specifically targeting the AT2 receptor subtype. [, , , , , , , , , , , ] Its synthesis has been improved, and its pharmacological effects, including the inhibition of angiotensin II-mediated actions, have been extensively studied. [, , , , , , , , , , , ]

3-Methyl-5-methylsulfonyl-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine (4)

Compound Description: This compound serves as a starting material in a study exploring ipso-substitution reactions of the methylsulfonyl group with various nucleophiles. [] The study demonstrated the successful synthesis of a range of substituted pyrazolo[4,3-e][1,2,4]triazine derivatives. []

1H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-b][1,2,4]triazines (8a) and (8b)

Compound Description: These compounds are synthesized from the 5-hydrazino derivative of 3-methyl-5-methylsulfonyl-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine (4) by reacting it with carboxylic acids. [] The study highlights the use of ipso-substitution chemistry to access these fused tricyclic heterocycles. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. [, ] Studies have investigated its vasodilatory mechanisms, particularly its ability to relax pulmonary arteries through sGC activation and sodium pump stimulation. []

(S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 is a potent and selective Toll-like receptor (TLR) 7/8 antagonist. [] It has been developed for the potential treatment of systemic autoimmune diseases, with clinical trials ongoing for Sjögren's syndrome and mixed connective tissue disease. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. [] It has been developed for the treatment of severe asthma, and its synthesis, including carbon-14 and deuterium labeling, has been described. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 1342561 is another potent and selective SYK inhibitor, developed alongside BI 894416. [] It is structurally similar to BI 894416 but differs in the bicyclic moiety, featuring a 2,3-dimethyl-2H-indazole instead of the 2-methyl-2H-pyrazolo[4,3-c]pyridine present in BI 894416. []

1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1)

Compound Description: This compound is the starting material for a series of novel pyrazolo[3,4-b]pyridines and related heterocycles synthesized and evaluated for their antimicrobial activity. []

(1S,4S)-2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([3H]A-585539)

Compound Description: [3H]A-585539 is a selective high-affinity α7 neuronal nicotinic receptor agonist radioligand. [] It exhibits rapid kinetics, low nonspecific binding, and high specific activity, making it a valuable tool for characterizing α7 nicotinic receptors. []

Overview

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a fused ring system that integrates a pyrazole and a pyridine ring, which contributes to its unique chemical properties and potential biological activities. The compound is recognized for its structural complexity and is classified as an organic compound, specifically a tetrahydropyridine derivative.

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. Its unique identifier is the CAS number 1177283-79-2, which facilitates tracking and referencing in scientific literature.

Classification

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is classified under:

  • Heterocyclic compounds: Due to the presence of nitrogen atoms in its ring structure.
  • Carboxylic acids: As it contains a carboxylic acid functional group.
Synthesis Analysis

Methods

The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:

  1. Starting Materials: The reaction often begins with 3-aminopyrazole and an aldehyde or ketone.
  2. Reaction Conditions: The cyclization occurs under acidic conditions, utilizing solvents such as ethanol or methanol. Catalysts like hydrochloric acid or sulfuric acid are frequently employed to facilitate the reaction.
  3. Purification: Post-synthesis purification methods include crystallization and chromatography to isolate the desired product with high purity.

Technical Details

In industrial settings, the synthesis may be scaled up using continuous flow reactors and automated systems to optimize yield and ensure consistent quality. High-pressure reactors may also be utilized to enhance reaction rates and product formation.

Molecular Structure Analysis

Structure

The molecular formula of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is C8H11N3O2C_8H_{11}N_3O_2. Its structure consists of:

  • A pyrazole ring fused with a pyridine ring.
  • A methyl group at the 1-position of the pyrazole.
  • A carboxylic acid group at the 3-position.
Chemical Reactions Analysis

Reactions

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid can participate in various chemical reactions due to its functional groups:

  1. Esterification: The carboxylic acid can react with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield derivatives that are biologically active.
  3. Nucleophilic Substitution: The nitrogen atoms in the ring can act as nucleophiles in substitution reactions.

Technical Details

The reactivity of this compound can be influenced by factors such as pH and temperature during reactions. Detailed mechanistic studies are often required to elucidate specific pathways involved in these transformations.

Mechanism of Action

Process

The mechanism of action for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is not fully characterized but is believed to involve interactions with biological targets such as enzymes or receptors:

  1. Binding Affinity: The compound may exhibit binding affinity towards specific proteins due to its structural features.
  2. Biological Activity: Preliminary studies suggest potential activity in neuropharmacology and anti-inflammatory pathways.

Data

Further research is necessary to establish quantitative data regarding its efficacy and potency in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid exhibits several notable physical properties:

PropertyValue
Melting PointNot specified
SolubilitySoluble in polar solvents
AppearanceTypically a solid

Chemical Properties

The chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity with nucleophiles due to the presence of nitrogen atoms.

Relevant analyses such as spectroscopy (NMR and IR) can provide insights into its structural characteristics and confirm purity levels.

Applications

Scientific Uses

This compound has potential applications in various fields of research:

  1. Pharmaceutical Development: Investigated for its potential therapeutic effects in treating neurological disorders.
  2. Chemical Biology: Used as a probe for studying biological systems due to its unique structure.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules.

Ongoing studies aim to explore its full range of biological activities and potential applications within medicinal chemistry.

Properties

CAS Number

1256643-10-3

Product Name

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid

Molecular Formula

C8H16ClN3O4

Molecular Weight

253.68

InChI

InChI=1S/C8H11N3O2/c1-11-6-2-3-9-4-5(6)7(10-11)8(12)13/h9H,2-4H2,1H3,(H,12,13)

InChI Key

BBLFNCRERQUKJD-UHFFFAOYSA-N

SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.